2-bromoprop-2-ene-1-thiol

Catalog No.
S6899709
CAS No.
1849341-44-1
M.F
C3H5BrS
M. Wt
153.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-bromoprop-2-ene-1-thiol

CAS Number

1849341-44-1

Product Name

2-bromoprop-2-ene-1-thiol

IUPAC Name

2-bromoprop-2-ene-1-thiol

Molecular Formula

C3H5BrS

Molecular Weight

153.04 g/mol

InChI

InChI=1S/C3H5BrS/c1-3(4)2-5/h5H,1-2H2

InChI Key

ZXGBAFRWWUZPNF-UHFFFAOYSA-N

SMILES

C=C(CS)Br

Canonical SMILES

C=C(CS)Br

2-bromoprop-2-ene-1-thiol is an organosulfur compound characterized by a bromine atom and a thiol group attached to a propene backbone. Its chemical structure can be represented as C3H5BrS\text{C}_3\text{H}_5\text{BrS}, indicating the presence of three carbon atoms, five hydrogen atoms, one bromine atom, and one sulfur atom. This compound is notable for its reactivity due to the thiol group, which can participate in various

  • Substitution Reactions: The bromine atom can be replaced by various nucleophiles, such as amines or thiols, through nucleophilic substitution mechanisms. This property is critical for synthesizing more complex molecules .
  • Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids. Common oxidizing agents include hydrogen peroxide and potassium permanganate .
  • Reduction: Under reducing conditions, the compound can yield corresponding alkanes or other thiols.

These reactions highlight the compound's versatility in synthetic organic chemistry.

The biological activity of 2-bromoprop-2-ene-1-thiol is primarily attributed to its thiol functionality. Thiols are known to play crucial roles in biological systems, particularly in redox reactions and enzyme catalysis. The reactivity of the thiol group allows it to interact with various biomolecules, potentially influencing cellular processes and signaling pathways. Additionally, compounds with thiol groups have been studied for their antioxidant properties, which may contribute to their biological significance .

Several methods exist for synthesizing 2-bromoprop-2-ene-1-thiol:

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